4-Ethoxy-2,3,5,6-tetrafluorostyrene
Overview
Description
4-Ethoxy-2,3,5,6-tetrafluorostyrene is an organic compound belonging to the family of unsaturated fluorinated compounds. It has the molecular formula C10H8F4O and a molecular weight of 220.16 g/mol. This compound is characterized by the presence of four fluorine atoms and an ethoxy group attached to a styrene backbone, making it a unique fluorinated styrene derivative.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of polymers and in suzuki–miyaura coupling reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 4-Ethoxy-2,3,5,6-tetrafluorostyrene may act as an organoboron reagent . These reactions involve the cross-coupling of two organic groups, one of which is typically a boron compound, under the influence of a palladium catalyst .
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests it may play a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
Its use in the synthesis of polymers suggests it may contribute to the formation of complex macromolecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of catalyst, the reaction temperature, and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorostyrene typically involves the use of fluorinated benzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated styrene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3,5,6-tetrafluorostyrene can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the styrene moiety can be reduced to form the corresponding ethylbenzene derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-ethoxy-2,3,5,6-tetrafluorobenzaldehyde or 4-ethoxy-2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 4-ethoxy-2,3,5,6-tetrafluoroethylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2,3,5,6-tetrafluorostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in bioimaging and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty coatings, adhesives, and electronic materials due to its unique fluorinated structure.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3,5,6-tetrafluorostyrene: Similar structure but with a methyl group instead of an ethoxy group.
4-Chloro-2,3,5,6-tetrafluorostyrene: Contains a chlorine atom instead of an ethoxy group.
4-Bromo-2,3,5,6-tetrafluorostyrene: Contains a bromine atom instead of an ethoxy group.
Uniqueness
4-Ethoxy-2,3,5,6-tetrafluorostyrene is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting polymers. The ethoxy group can also participate in additional chemical reactions, providing further functionalization opportunities .
Biological Activity
4-Ethoxy-2,3,5,6-tetrafluorostyrene (CAS No. 1350637-16-9) is a fluorinated styrene derivative that has garnered attention for its potential biological activities. The unique properties imparted by the fluorine atoms and the ethoxy group may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and materials science.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Tetrafluorinated aromatic ring : Enhances lipophilicity and alters electronic properties.
- Ethoxy group : Potentially increases solubility and modifies reactivity.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, related compounds in the tetrafluorostyrene family have shown various biological effects. Notably, studies on similar fluorinated compounds suggest potential antimicrobial and anticancer properties.
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes. For instance:
- Study Findings : Research has demonstrated that certain fluorinated styrenes possess significant activity against gram-positive bacteria and fungi .
Compound Type | Activity Against | Reference |
---|---|---|
Fluorinated Styrenes | Gram-positive bacteria | |
Tetrafluorostyrenes | Antimicrobial effects |
Cytotoxicity and Anticancer Potential
Fluorinated compounds have been investigated for their cytotoxic effects on cancer cells:
- Mechanism : The presence of fluorine can enhance the lipophilicity of drugs, potentially improving their ability to penetrate cell membranes.
- Case Studies : Although specific studies on this compound are scarce, related compounds have shown promise in inhibiting cancer cell proliferation.
The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related studies:
- Interaction with Biological Targets : Similar compounds have been observed to interact with cellular signaling pathways and may influence gene expression related to apoptosis and cell cycle regulation .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Fluorination of Styrene Derivatives : Using selective fluorination techniques.
- Ethylation : Introduction of the ethoxy group through nucleophilic substitution or other organic reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Future Directions
Further research is needed to explore the full biological potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To clarify how this compound interacts at the molecular level with various biological targets.
- Development of Derivatives : Modifying the structure could lead to enhanced activity or selectivity against specific pathogens or cancer types.
Properties
IUPAC Name |
1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVBOSDDZGVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C=C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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